4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
Description
Properties
Molecular Formula |
C18H14ClN5OS |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-21-22-18-24(11)23-17(26-18)14-4-2-12(3-5-14)10-20-16(25)13-6-8-15(19)9-7-13/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
YJAUJIIYNNGPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole intermediate with thiosemicarbazide under acidic conditions.
Coupling with Benzyl Chloride: The resulting triazolo-thiadiazole intermediate is then coupled with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole and thiadiazole structures exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Studies suggest that compounds containing the triazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. The presence of the triazole moiety is associated with various anticancer activities. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, including those resistant to conventional therapies. This suggests that 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide may have similar effects and could be further explored as a therapeutic agent against specific types of cancer .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated promising AChE inhibitory activity, suggesting that this compound might also be effective in this regard. This could lead to potential applications in treating cognitive disorders by enhancing acetylcholine levels in the brain .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of different substituents on the triazole and thiadiazole rings can significantly influence biological activity. For instance:
- Triazole Ring Modifications : Alterations in the methyl group or other substituents can enhance antimicrobial or anticancer properties.
- Thiadiazole Influence : The position and type of substituents on the thiadiazole ring can affect enzyme inhibition capabilities and overall bioactivity.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives of triazole compounds against bacterial strains, it was found that modifications similar to those present in this compound exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. This indicates the potential for developing new antibiotics based on this scaffold.
Case Study 2: Cancer Cell Line Studies
In vitro experiments using breast cancer cell lines demonstrated that compounds with structural similarities to this compound induced significant apoptosis compared to control groups. These findings suggest a pathway for further investigation into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of specific enzymes and signaling pathways. The compound interacts with molecular targets such as enzymes involved in inflammation and cancer cell proliferation, leading to the inhibition of these processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs): The chloro substituent in the target compound and nitro groups in 7c enhance stability and electrophilicity, favoring interactions with biological targets. However, nitro groups may increase toxicity, making chloro a safer substituent .
Lipophilicity and Solubility:
- The methyl group on the triazolothiadiazole core and benzyl linker in the target compound enhance lipophilicity, aiding membrane permeability. In contrast, morpholinylmethyl groups (e.g., ) improve solubility but reduce lipophilicity .
Molecular Size and Flexibility:
Pharmacological Profiles
- Antimicrobial Activity: Benzamide-linked triazolothiadiazoles (e.g., TTDZ1-TTDZ27 ) show potent antibacterial activity (MIC: 12.5–50 µg/mL), suggesting the target compound’s benzamide group may confer similar effects.
- Anticancer Potential: Heparanase inhibitors like DTP (59) highlight the role of iodine in enzyme inhibition, but the target compound’s chloro group may offer a balance between efficacy and safety.
- Anti-inflammatory Activity: Derivatives with dimethylphenylamino groups (e.g., 7c ) exhibit anti-inflammatory properties, which the target compound may share due to structural similarity.
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide (CAS No. 892671-44-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure
The compound features a triazole-thiadiazole moiety linked to a benzamide structure. The presence of chlorine and methyl groups contributes to its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant anticancer activities. For instance, a related compound was found to inhibit cell proliferation in HepG2 liver cancer cells with an IC50 value of 3 μM . This suggests that the this compound may also possess similar properties due to structural similarities.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit antimicrobial effects. For example, derivatives with these moieties have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated but is expected based on its chemical structure.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
The compound has been implicated in the inhibition of PTP1B, a target for diabetes and obesity treatments. In vitro studies have shown that certain triazolo-thiadiazole derivatives can effectively inhibit this enzyme . This mechanism could be relevant for the biological activity of this compound.
Study on HepG2 Cells
In a specific study involving HepG2 cells treated with triazolo-thiadiazole derivatives, significant cytotoxic effects were observed. The study highlighted the importance of the substituents on the triazole ring in enhancing biological activity .
Antimicrobial Screening
Another study screened various triazole-thiadiazole derivatives for antimicrobial activity. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Summary of Findings
Q & A
Q. What are the established synthetic routes for 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide?
Methodology:
- Route 1 : Condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) under reflux in ethanol .
- Route 2 : Cyclization of hydrazonoyl chlorides with triazole-thiol intermediates, catalyzed by triethylamine, to form the triazolo-thiadiazole core .
- Key intermediates include 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives and substituted benzyl halides.
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Methodology:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., disorder in benzyl groups detected in similar compounds) .
- NMR spectroscopy : and NMR identify substituent environments (e.g., chloro and methyl groups) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What structural features influence the compound’s biological activity?
Methodology:
- Substituent analysis : The chloro group on the benzamide enhances lipophilicity, while the methyl group on the triazolo-thiadiazole improves metabolic stability .
- Crystallographic data : Reveals planar triazolo-thiadiazole cores, facilitating π-π stacking with biological targets .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodology:
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., disordered benzyl groups observed in X-ray structures) .
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data to validate assignments .
- Cocrystallization : Co-crystallize with a target protein to stabilize specific conformations .
Q. What strategies optimize reaction yields for triazolo-thiadiazole cyclization?
Methodology:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 75% → 92% for analogous compounds) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst screening : Triethylamine outperforms weaker bases (e.g., KCO) in suppressing side reactions .
Q. How do substituents on the triazolo-thiadiazole core modulate antimicrobial activity?
Methodology:
Q. What mechanistic insights explain the formation of byproducts during synthesis?
Methodology:
- Intermediate trapping : Use LC-MS to identify intermediates (e.g., open-chain thiols) in failed cyclizations .
- Kinetic studies : Monitor reaction progress via TLC to isolate and characterize byproducts (e.g., dimeric species) .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across studies?
Methodology:
Q. Why do crystallographic data sometimes show disorder in the benzyl group?
Methodology:
- Temperature-dependent crystallography : Collect data at 100 K to reduce thermal motion artifacts .
- Occupancy refinement : Use software like SHELXL to model dual conformations with partial occupancies .
Experimental Design Recommendations
Q. What in silico tools predict the compound’s pharmacokinetic properties?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
